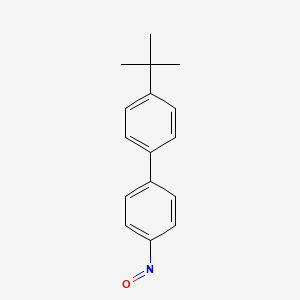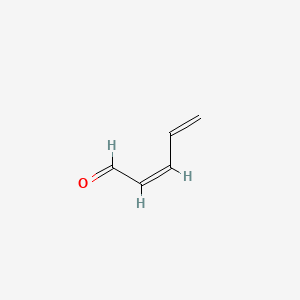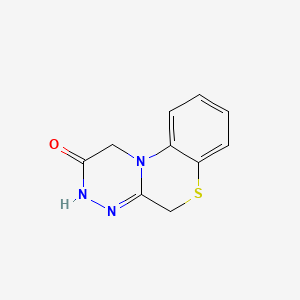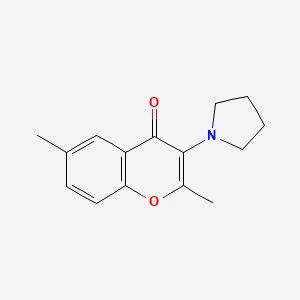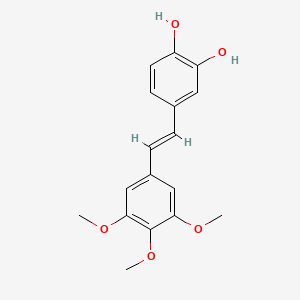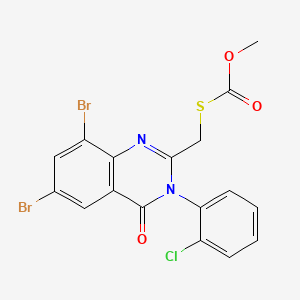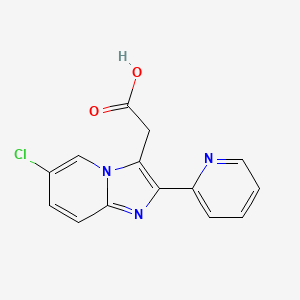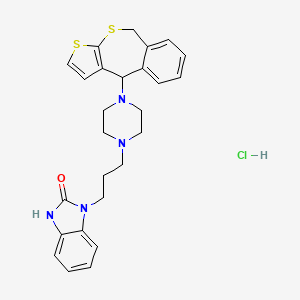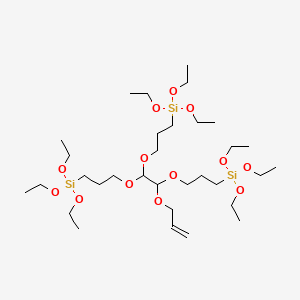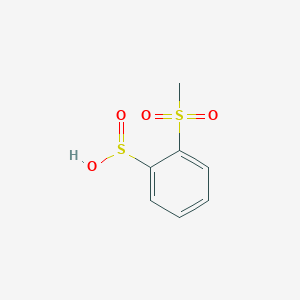
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reaction pathway and conditions. For example, oxidation reactions may yield different sulfonic acid derivatives, while reduction reactions can produce various hydrazine compounds.
Scientific Research Applications
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It can be used in biochemical assays and as a probe to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Methanesulfonic acid, 2-(3-((2,2,3,3,3-pentafluoro-1-oxopropyl)amino)-5-(trifluoromethyl)-2-pyridinyl)hydrazide can be compared with other similar compounds, such as:
- Propanoic acid, pentafluoro-, 4-[1-methyl-2-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethoxy]butyl ester
- 2,2,3,3,3-Pentafluoropropanoic acid 2-methoxy-4-[2-[methyl(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]-1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethyl]phenyl ester
These compounds share similar structural features, such as the presence of multiple fluorine atoms and specific functional groups. this compound is unique in its specific arrangement of atoms and its distinct chemical properties.
Properties
CAS No. |
141283-83-2 |
|---|---|
Molecular Formula |
C10H8F8N4O3S |
Molecular Weight |
416.25 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-N-[2-(2-methylsulfonylhydrazinyl)-5-(trifluoromethyl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C10H8F8N4O3S/c1-26(24,25)22-21-6-5(2-4(3-19-6)9(13,14)15)20-7(23)8(11,12)10(16,17)18/h2-3,22H,1H3,(H,19,21)(H,20,23) |
InChI Key |
JKJZIHPGFXCGOB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NNC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


